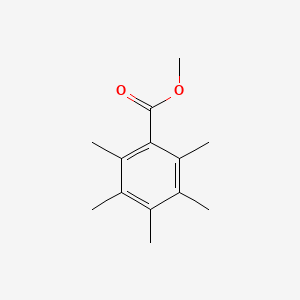
Methyl 2,3,4,5,6-pentamethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,3,4,5,6-Pentametilbenzoato de metilo es un compuesto orgánico perteneciente a la familia de los ésteres. Se caracteriza por un anillo de benceno sustituido con cinco grupos metilo y un grupo funcional éster.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 2,3,4,5,6-Pentametilbenzoato de metilo generalmente implica la esterificación del ácido 2,3,4,5,6-pentametilbenzoico con metanol. Esta reacción está catalizada por un ácido fuerte, como el ácido sulfúrico o el ácido clorhídrico, en condiciones de reflujo. La reacción procede de la siguiente manera:
Ácido 2,3,4,5,6-pentametilbenzoico+metanolH2SO4{_svg_1}2,3,4,5,6-Pentametilbenzoato de metilo+agua
Métodos de producción industrial: En un entorno industrial, la producción de 2,3,4,5,6-Pentametilbenzoato de metilo se puede ampliar utilizando reactores de flujo continuo. Este método garantiza una mezcla y transferencia de calor eficientes, lo que lleva a mayores rendimientos y pureza del producto final. El uso de catalizadores como el ácido sulfúrico o el ácido p-toluensulfónico es común para acelerar la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones: El 2,3,4,5,6-Pentametilbenzoato de metilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos metilo en el anillo de benceno se pueden oxidar para formar ácidos carboxílicos utilizando agentes oxidantes fuertes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: El grupo funcional éster se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución aromática electrofílica pueden ocurrir en el anillo de benceno, donde los electrófilos reemplazan uno de los átomos de hidrógeno en el anillo. Los reactivos comunes incluyen el ácido nítrico (HNO3) para la nitración y el bromo (Br2) para la bromación.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO4) en un medio alcalino.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Ácido nítrico concentrado (HNO3) para la nitración, bromo (Br2) en presencia de un catalizador para la bromación.
Principales productos formados:
Oxidación: Formación de ácido 2,3,4,5,6-pentametilbenzoico.
Reducción: Formación de alcohol 2,3,4,5,6-pentametilbencílico.
Sustitución: Formación de derivados nitro o bromo del 2,3,4,5,6-Pentametilbenzoato de metilo.
Aplicaciones Científicas De Investigación
El 2,3,4,5,6-Pentametilbenzoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como materia prima para la síntesis de moléculas orgánicas más complejas. Sirve como precursor en la preparación de varios benzoatos sustituidos.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Se ha explorado su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de fragancias y agentes aromatizantes debido a su agradable aroma. También se utiliza como intermedio en la síntesis de colorantes y polímeros.
Mecanismo De Acción
El mecanismo de acción del 2,3,4,5,6-Pentametilbenzoato de metilo depende de su aplicación específica. En sistemas biológicos, puede interactuar con componentes celulares, lo que lleva a diversos efectos bioquímicos. Por ejemplo, sus propiedades antioxidantes pueden implicar la eliminación de radicales libres, protegiendo así las células del daño oxidativo. Los objetivos moleculares exactos y las vías implicadas en su mecanismo de acción aún se encuentran bajo investigación.
Comparación Con Compuestos Similares
El 2,3,4,5,6-Pentametilbenzoato de metilo se puede comparar con otros compuestos similares, como:
Benzoato de metilo: Carece de las múltiples sustituciones metilo en el anillo de benceno, lo que da como resultado diferentes propiedades químicas y físicas.
Benzoato de etilo: Grupo funcional éster similar pero con un grupo etilo en lugar de un grupo metilo, lo que lleva a variaciones en la reactividad y las aplicaciones.
Benzoato de propilo: Contiene un grupo propilo, que afecta su solubilidad y punto de ebullición en comparación con el 2,3,4,5,6-Pentametilbenzoato de metilo.
La singularidad del 2,3,4,5,6-Pentametilbenzoato de metilo radica en sus múltiples sustituciones metilo, que aumentan su estabilidad e influyen en su reactividad en diversas reacciones químicas.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
methyl 2,3,4,5,6-pentamethylbenzoate |
InChI |
InChI=1S/C13H18O2/c1-7-8(2)10(4)12(13(14)15-6)11(5)9(7)3/h1-6H3 |
Clave InChI |
OSPXZYFWVBDLIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C)C)C(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





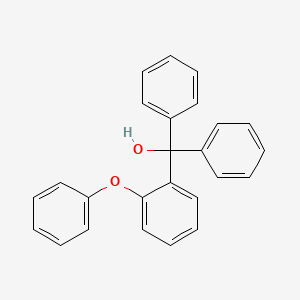
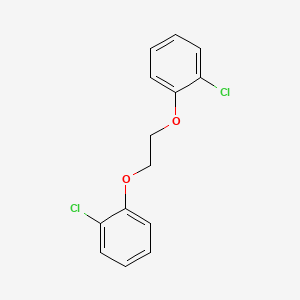
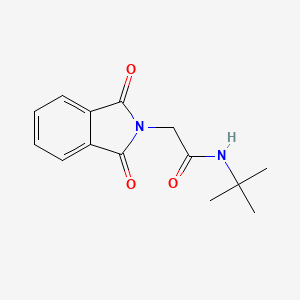


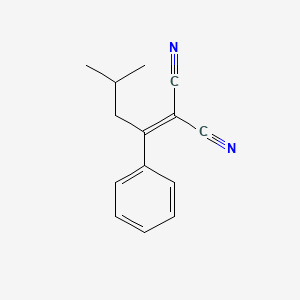


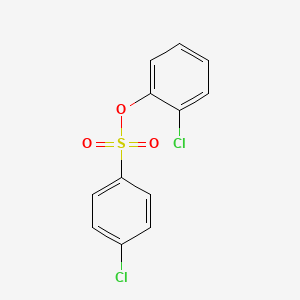
![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
